4-(2-(7-(4-氟苯基)-4-氧代-2-(吡咯烷-1-基)噻唑并[4,5-d]嘧啶-5(4H)-基)乙酰氨基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C24H21FN6O3S and its molecular weight is 492.53. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物的合成和生物学评价
对杂环化合物的研究,包括具有氟苯基基团和与指定化合物相似的复杂部分的杂环化合物,侧重于合成具有潜在生物活性的新实体。例如,对磷酸肌醇 3 激酶 (PI3K)/哺乳动物雷帕霉素靶蛋白 (mTOR) 双重抑制剂的研究探索了各种 6,5-杂环以提高代谢稳定性,突出了这些化合物在抑制 PI3Kα 和 mTOR 中的合成和体内功效 (Stec 等人,2011)。此类研究强调了结构修饰在增强治疗剂药理学特征中的重要性。
抗菌和抗癌特性
氟代苯并噻唑咪唑化合物的合成显示出有希望的抗菌活性,表明氟代化合物在开发新型抗菌剂中的潜力 (Sathe 等人,2011)。类似地,对具有抗肺癌活性的新型氟取代苯并[b]吡喃化合物的研究说明了氟代杂环化合物的潜在抗癌应用 (Hammam 等人,2005)。
抑制活性和激酶抑制
对噻唑-氨基哌啶杂合类似物作为结核分枝杆菌 GyrB 抑制剂的研究和具有 Aurora A 激酶和 KSP 抑制活性的苯并咪唑反映了针对特定酶或通路(这些酶或通路对于病原生物或癌细胞的存活至关重要)的持续努力,证明了复杂杂环在解决特定治疗靶标中的作用 (Jeankumar 等人,2013); (El‐All 等人,2015)。
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The specific target would depend on the exact structure and functional groups of the compound.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the presence of the pyrrolidine ring could influence the compound’s solubility and permeability, affecting its absorption and distribution .
属性
IUPAC Name |
4-[[2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN6O3S/c25-16-7-3-14(4-8-16)19-21-20(28-24(35-21)30-11-1-2-12-30)23(34)31(29-19)13-18(32)27-17-9-5-15(6-10-17)22(26)33/h3-10H,1-2,11-13H2,(H2,26,33)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQRTZKVMYBZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。